LogP and PSA: 3-Bromo vs. 3-Chloro Analog
The bromo substituent at position 3 confers higher lipophilicity (LogP = 3.00) compared to the corresponding 3-chloro analog (predicted LogP ≈ 2.4), while the polar surface area remains identical (PSA = 89.90 Ų) due to the conserved nitro and amide groups. This difference of approximately 0.6 log units translates to roughly a 4-fold higher octanol-water partition coefficient, which can significantly affect membrane permeability, protein binding, and chromatographic retention time . No direct experimental LogP values are available for the 3-chloro or 3-iodo derivatives in the public domain, so this comparison relies on class-level inference based on well-established Hansch substituent constants (π Br = 0.86 vs. π Cl = 0.71).
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.00 |
| Comparator Or Baseline | 3-Chloro-4-fluoro-5-nitrobenzamide: predicted LogP ≈ 2.4 (Hansch π method); 3-Iodo analog: predicted LogP ≈ 3.3 |
| Quantified Difference | Δ LogP ≈ +0.6 vs. 3-chloro analog; Δ LogP ≈ –0.3 vs. 3-iodo analog |
| Conditions | Computed via fragment-based method (Chemsrc); comparator LogP values are predicted using Hansch substituent constants (no experimental data available for comparators). |
Why This Matters
The intermediate lipophilicity of the 3-bromo derivative places it in a favorable range for cell permeability while avoiding the excessive hydrophobicity of the 3-iodo analog, making it a more balanced choice for cellular assay development.
